molecular formula C14H26N2O2 B2846876 Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate CAS No. 1205750-33-9

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate

Cat. No. B2846876
M. Wt: 254.374
InChI Key: CZDQHTSQZKRNKA-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate is a chemical compound with the molecular formula C14H26N2O2 . It is a solid substance and is often used in early discovery research .


Molecular Structure Analysis

The InChI code for Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate is 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(11-16)5-4-8-15-9-14/h15H,4-11H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate is a solid substance . Its molecular weight is 254.37 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Solid-Phase Synthesis of Diazaspirocycles

The microwave-assisted solid-phase synthesis of diazaspirocycles, such as 2,9-diazaspiro[5.5]undecanes, showcases the application of tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate in synthesizing complex heterocyclic structures. This method leverages resin-bound bismesylates for direct annulation with primary amines, facilitated by the use of an α-methyl benzyl carbamate resin linker. This approach allows for the cleavage of heterocycles under mildly acidic conditions without the contamination of linker-derived N-alkylated byproducts, highlighting the compound's role in streamlining synthetic routes for heterocyclic compounds (Macleod et al., 2006).

Bioactive Compound Synthesis

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate is instrumental in the synthesis of 1,9-diazaspiro[5.5]undecanes, which are key structures in compounds with potential therapeutic applications for treating various disorders, including obesity, pain, and cardiovascular diseases. This highlights the compound's significance in the development of new pharmaceutical agents with diverse therapeutic potentials (Blanco‐Ania et al., 2017).

Protective Group Introduction in Synthesis

A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), derived from tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate, has been developed for the preparation of N-Boc-amino acids. This reagent reacts with amino acids at room temperature, offering a superior alternative to di-tert-butyl dicarbonate due to its solid state and enhanced stability, showcasing the compound's utility in the introduction of protective groups in synthetic chemistry (Rao et al., 2017).

Catalyst-Free Synthesis of Spiro Heterocycles

The compound is also pivotal in the catalyst-free synthesis of nitrogen-containing spiro heterocycles, such as 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, through double Michael addition reactions. This method offers a straightforward and efficient route to synthesize complex spirocyclic structures, contributing to the diversity of synthetic approaches available for the construction of nitrogen-rich heterocycles (Aggarwal et al., 2014).

properties

IUPAC Name

tert-butyl 2,10-diazaspiro[4.6]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(11-16)6-4-5-8-15-10-14/h15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDQHTSQZKRNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate

CAS RN

1205750-33-9
Record name tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate
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